![molecular formula C12H17ClN2O2 B2371532 [4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride CAS No. 1158559-50-2](/img/structure/B2371532.png)
[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride”, also known as MMF, is a chemical compound that has garnered considerable attention in scientific research due to its potential applications in various fields. It has a molecular weight of 256.73 .
Molecular Structure Analysis
The molecular formula of “[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride” is C12H17ClN2O2. The InChI code is 1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 .Physical And Chemical Properties Analysis
“[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- A study described the synthesis of a derivative incorporating a morpholine moiety, demonstrating its potential in synthesizing complex molecular structures. The crystal structure and bioassay indicate a good molluscicidal effect, suggesting applications in pest control (Duan et al., 2014).
Potential in Drug Development :
- Another study synthesized a compound with the morpholine group and tested its potential as an orally active, water-soluble neurokinin-1 receptor antagonist. This indicates possible applications in developing new medications, particularly in the treatment of emesis and depression (Harrison et al., 2001).
Antibacterial and Antimicrobial Properties :
- Research on a synthesized morpholine derivative highlighted its remarkable anti-tuberculosis activity and superior antimicrobial properties, suggesting its use in developing treatments for bacterial infections (Mamatha S.V et al., 2019).
Chemical Discrimination and Separation Techniques :
- A study achieved the separation of enantiomers of a morpholine derivative, indicating its use in advanced chemical separation techniques. This has implications for pharmaceutical manufacturing and quality control (Bereznitski et al., 2002).
Antitumor Activities :
- Another research focused on tertiary aminoalkanol hydrochlorides, including morpholine derivatives, showing significant antitumor activities. This suggests potential applications in cancer research and treatment development (Isakhanyan et al., 2016).
Corrosion Inhibition :
- A study synthesized a triazole derivative with a morpholine ligand, showing high corrosion inhibition efficiency. This points to its use in protecting materials from corrosion, particularly in industrial applications (Hrimla et al., 2021).
Safety and Hazards
The safety information available indicates that “[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride” may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14;/h1-4H,5-9,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNVLAMBIHOQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


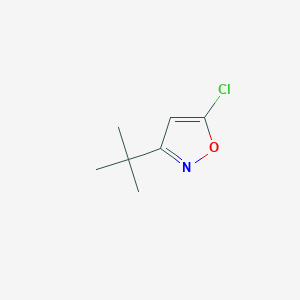
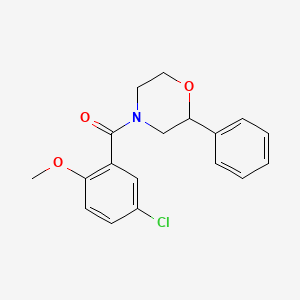
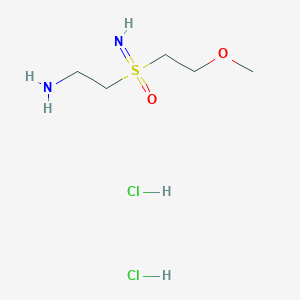
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)
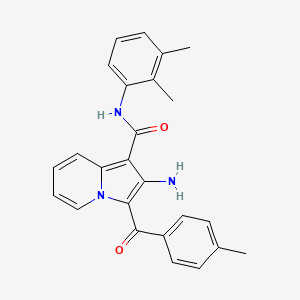


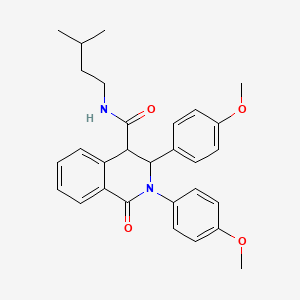
![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)
![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2371472.png)